molecular formula C18H25N3O2 B2899884 1-(4-Morpholinobut-2-yn-1-yl)-3-(3-phenylpropyl)urea CAS No. 1396806-24-8

1-(4-Morpholinobut-2-yn-1-yl)-3-(3-phenylpropyl)urea

Cat. No.: B2899884
CAS No.: 1396806-24-8
M. Wt: 315.417
InChI Key: PWJXCRHHKIUAQL-UHFFFAOYSA-N
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Description

1-(4-Morpholinobut-2-yn-1-yl)-3-(3-phenylpropyl)urea is a synthetic organic compound that features a morpholine ring, a butynyl group, and a phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Morpholinobut-2-yn-1-yl)-3-(3-phenylpropyl)urea typically involves the following steps:

    Formation of the Morpholinobut-2-yn-1-yl Intermediate: This step involves the reaction of morpholine with a butynyl halide under basic conditions to form the morpholinobut-2-yn-1-yl intermediate.

    Coupling with Phenylpropyl Isocyanate: The intermediate is then reacted with phenylpropyl isocyanate to form the final urea compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Morpholinobut-2-yn-1-yl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the specific substitution reaction, but may include the use of strong acids or bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Morpholinobut-2-yn-1-yl)-3-(3-phenylpropyl)urea would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Morpholinobut-2-yn-1-yl)-3-(3-phenylpropyl)amine: Similar structure but with an amine group instead of a urea group.

    1-(4-Morpholinobut-2-yn-1-yl)-3-(3-phenylpropyl)carbamate: Similar structure but with a carbamate group instead of a urea group.

Uniqueness

1-(4-Morpholinobut-2-yn-1-yl)-3-(3-phenylpropyl)urea is unique due to the presence of both a morpholine ring and a phenylpropyl group, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

1-(4-morpholin-4-ylbut-2-ynyl)-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c22-18(20-11-6-9-17-7-2-1-3-8-17)19-10-4-5-12-21-13-15-23-16-14-21/h1-3,7-8H,6,9-16H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJXCRHHKIUAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC#CCNC(=O)NCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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